TRC-19
説明
TRC-19 is a selective inhibitor of Toxoplasma gondii dihydrofolate reductase (TgDHFR), a critical enzyme in the folate metabolism pathway of the parasite. Developed through computational analysis and structure-based drug design, TRC-19 addresses the limitations of pyrimethamine, the standard TgDHFR inhibitor for toxoplasmosis treatment since the 1950s . Pyrimethamine’s toxicity arises from its low selectivity between human DHFR (hDHFR) and TgDHFR, leading to adverse effects such as bone marrow suppression and seizures . TRC-19 exhibits a 9 nM IC50 against TgDHFR, a 25-fold improvement over pyrimethamine (IC50 = 230 nM), and demonstrates 89-fold selectivity for TgDHFR over hDHFR, significantly reducing off-target effects . This enhanced profile positions TRC-19 as a promising therapeutic candidate for toxoplasmosis.
特性
分子式 |
C20H22N6 |
|---|---|
分子量 |
346.438 |
IUPAC名 |
5-(4-([1,1'-biphenyl]-3-yl)piperazin-1-yl)pyrimidine-2,4-diamine |
SMILES |
NC1=C(N2CCN(C3=CC(C4=CC=CC=C4)=CC=C3)CC2)C=NC(N)=N1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
TRC-19; TRC 19; TRC19. |
製品の起源 |
United States |
類似化合物との比較
Pyrimethamine
Pyrimethamine, a classical antifolate, has been the cornerstone of toxoplasmosis therapy for decades. However, its near-equipotent inhibition of hDHFR (IC50 ~230 nM) and TgDHFR results in severe systemic toxicity . Clinical use requires co-administration with folinic acid to mitigate hematological adverse effects, complicating treatment regimens .
TRC-19
TRC-19 was designed using in silico modeling of TgDHFR-hDHFR structural differences, enabling selective inhibition.
Compound 3
Compound 3, a 2-methoxypyrimidine derivative of TRC-19, represents a further optimization. It achieves a 1.6 nM IC50 against TgDHFR and a 200-fold selectivity ratio (hDHFR IC50 = 320 nM), surpassing TRC-19 in both potency and selectivity . Its EC50 of 13 nM in a T.
Structural and Mechanistic Insights
- Pyrimethamine : Lacks specificity due to conserved active-site residues between human and parasite DHFR .
- TRC-19 : Incorporates a meta-bihenyl group that exploits TgDHFR-specific hydrophobic pockets, as revealed by crystallography .
- Compound 3 : The 2-methoxy substitution enhances hydrogen bonding with TgDHFR’s Asp35, absent in hDHFR, explaining its superior selectivity .
Preclinical and Developmental Context
TRC-19’s development validated structure-based approaches, achieving a 50% hit rate in synthesized candidates meeting IC50 < 10 μM and >2-fold selectivity thresholds . Compound 3’s emergence highlights the tractability of further optimization, though its clinical readiness remains unproven.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
